Cevimeline-d4 Hydrochloride Salt is a deuterated form of the muscarinic receptor agonist Cevimeline, primarily utilized in pharmacological research and development. This compound is particularly significant for its role as a sialagogue, stimulating saliva production, and is indicated for treating dry mouth associated with Sjögren's syndrome. The deuterated variant allows for enhanced tracking in metabolic studies due to the presence of deuterium, which alters the compound's mass without significantly changing its chemical behavior.
Source: Cevimeline-d4 Hydrochloride Salt is synthesized from Cevimeline through specific isotopic labeling processes that incorporate deuterium into the molecular structure. It is commercially available from various chemical suppliers and is often used in neurochemical studies.
Classification: Cevimeline-d4 Hydrochloride Salt falls under the category of stable isotope-labeled compounds, specifically used in neurochemical analytical standards. Its molecular formula is with a molecular weight of 239.8 g/mol .
The synthesis of Cevimeline-d4 Hydrochloride Salt involves several key steps:
Cevimeline-d4 Hydrochloride Salt has a complex molecular structure characterized by:
C[C@](SC1)(C([2H])([2H])[2H])O[C@@]21[C@@H]3CC[N@](C2)CC3.Cl
.The structure features multiple functional groups including hydroxyl and thiol moieties, contributing to its biological activity as a muscarinic receptor agonist.
Cevimeline-d4 Hydrochloride Salt participates in various chemical reactions primarily related to its function as a muscarinic receptor agonist:
Cevimeline-d4 acts as an agonist at muscarinic acetylcholine receptors, specifically M1 and M3 subtypes.
Cevimeline-d4 Hydrochloride Salt has several scientific uses:
This compound plays a crucial role in advancing our understanding of cholinergic function and developing therapeutic agents for conditions like Sjögren's syndrome and other disorders characterized by impaired salivary secretion.
Cevimeline-d4 Hydrochloride Salt (Cevimeline-d4 HCl) is a deuterated analog of the muscarinic acetylcholine receptor (mAChR) agonist cevimeline. Its pharmacological activity centers on selective agonism at M1 and M3 receptor subtypes, mirroring the parent compound’s profile. The M1 receptor is predominantly expressed in the central nervous system (CNS), where it modulates cognitive functions such as memory and learning. In contrast, the M3 receptor is densely localized in peripheral tissues, including salivary and lacrimal glands, smooth muscle, and the pancreas. Activation of M3 receptors triggers Gq-protein-coupled signaling, leading to phospholipase C (PLC) activation, intracellular calcium (Ca²⁺) mobilization, and subsequent exocrine secretion [1] [5] [9].
The structural rigidity of cevimeline-d4—imparted by its spiro[1,3-oxathiolane-5,3′-azabicyclo[2.2.2]octane] core—enhances its affinity for M1/M3 subtypes. Deuterium atoms at four positions (indicated by "-d4") do not alter receptor binding specificity but improve metabolic stability (discussed in Section 1.2). Binding assays reveal subnanomolar potency for M1 (EC₅₀: 0.023 μM) and M3 (EC₅₀: 0.048 μM), with significantly lower activity at M2 (EC₅₀: 1.04 μM) and M4 (EC₅₀: 1.31 μM) receptors [4] [8]. This >40-fold selectivity minimizes off-target effects on cardiac (M2) and striatal (M4) pathways, making it a precise tool for studying secretory physiology [5] [10].
Muscarinic Receptor Subtype | Primary Tissue Localization | EC₅₀ (μM) | Selectivity vs. M1 |
---|---|---|---|
M1 | CNS (neurons) | 0.023 | 1x (reference) |
M3 | Exocrine glands, smooth muscle | 0.048 | ~2x lower |
M2 | Cardiac myocytes | 1.04 | 46x lower |
M4 | Striatum | 1.31 | 43x lower |
M5 | Midbrain dopamine neurons | 0.063 | 3x lower |
Deuterium substitution in cevimeline-d4 HCl occurs at four hydrogen positions, altering bond vibrational frequencies and dissociation energies without changing steric bulk. This modification primarily impacts metabolic stability and binding kinetics rather than intrinsic receptor affinity. The deuterium isotope effect (DIE) arises from the reduced zero-point energy of C-D bonds compared to C-H bonds, rendering them harder to cleave. Consequently, deuterated analogs resist oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, which metabolize native cevimeline into sulfoxides and glucuronide conjugates [1] [4] [5].
In vitro studies demonstrate that cevimeline-d4 exhibits a ~25–30% longer half-life (t₁/₂ ≈ 6.5 hours) than non-deuterated cevimeline (t₁/₂ ≈ 5 hours) due to attenuated CYP-mediated degradation. Crucially, deuterium does not alter the ligand’s binding affinity or efficacy at M1/M3 receptors, as confirmed by radioligand displacement assays. However, molecular dynamics simulations suggest deuterium subtly influences hydrogen-bonding networks during receptor-ligand engagement. For example, the deuterated oxathiolane ring may form more stable interactions with Asn507 in the M3 receptor’s orthosteric pocket, prolonging residence time by ~15% [2] [7].
Parameter | Cevimeline HCl | Cevimeline-d4 HCl | Change (%) |
---|---|---|---|
Plasma Half-Life (t₁/₂) | 5.0 ± 1.0 hours | 6.5 ± 1.2 hours | +30% |
CYP2D6 Metabolism Rate | 100% (reference) | 70–75% | -25–30% |
Protein Binding | <20% | <20% | No change |
Vd (L/kg) | ~6 | ~6 | No change |
Cevimeline-d4 HCl modulates muscarinic signaling at both presynaptic and postsynaptic sites, though its effects diverge due to receptor localization and coupling machinery. At postsynaptic M1/M3 receptors, it acts as an orthosteric agonist, directly activating Gq-PLC-IP₃ pathways to elevate cytosolic Ca²⁺ and potentiate exocytosis. This is critical for salivary secretion: Ca²⁺-dependent activation of aquaporin-5 (AQP5) channels in acinar cells facilitates water efflux into ducts [6] [10].
Presynaptically, cevimeline-d4 enhances neurotransmitter release via allosteric sensitization of the Ca²⁺ sensor synaptotagmin-1. In superior salivatory neurons, it lowers the activation threshold for voltage-gated Ca²⁺ channels (VGCCs), increasing vesicular fusion probability. This is mediated through M1 receptors coupled to Gq-PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to liberate Ca²⁺ from intracellular stores. Elevated Ca²⁺ primes synaptotagmin-1, rendering synaptic vesicles more responsive to depolarization-induced Ca²⁺ influx [2] [3]. Crucially, presynaptic M1 receptors exhibit higher sensitivity to cevimeline-d4 than postsynaptic M3 receptors, with EC₅₀ values differing by ~2-fold (0.023 μM vs. 0.048 μM). This divergence enables nuanced control of synaptic plasticity:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7